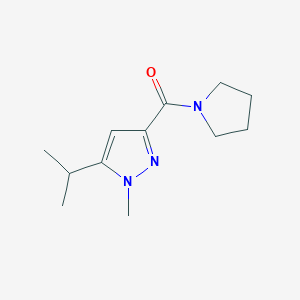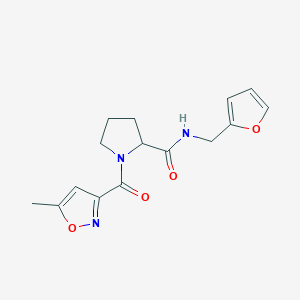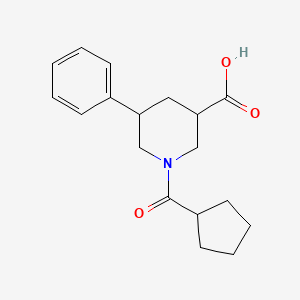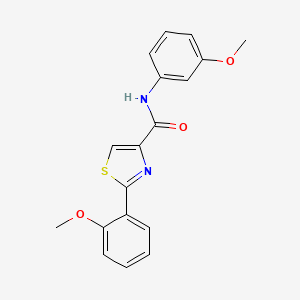
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that belongs to the class of pyrazolyl-pyrrolidines. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the inhibition of FAAH. This leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects. The compound has also been found to have other targets, such as the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone are primarily mediated through the endocannabinoid system. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been shown to have potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potency and selectivity as an inhibitor of FAAH. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its potential off-target effects, as it has been found to have other targets besides FAAH.
Orientations Futures
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation. Another direction is to study its effects on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with pyrrolidine and thionyl chloride. The resulting product is then treated with methylamine to obtain the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reliable.
Applications De Recherche Scientifique
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has potential applications in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.
Propriétés
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)11-8-10(13-14(11)3)12(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEIJWWVUHQEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol](/img/structure/B7560817.png)


![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-[4-(2-phenoxyethyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B7560927.png)